molecular formula C15H18N4O2 B2926988 N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034484-76-7

N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2926988
CAS No.: 2034484-76-7
M. Wt: 286.335
InChI Key: QSPJIBNVRKENDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((2-Methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a bicyclic heterocyclic compound featuring a tetrahydrobenzoimidazole core linked via a carboxamide group to a 2-methoxypyridin-4-ylmethyl substituent. This structure combines a partially saturated benzoimidazole ring, which enhances conformational flexibility, with a polar 2-methoxy-pyridine moiety that may improve solubility and target interactions.

Properties

IUPAC Name

N-[(2-methoxypyridin-4-yl)methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-21-14-6-10(4-5-16-14)8-17-15(20)11-2-3-12-13(7-11)19-9-18-12/h4-6,9,11H,2-3,7-8H2,1H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSPJIBNVRKENDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1)CNC(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core fused with a tetrahydro structure and a methoxypyridine substituent. Its molecular formula is C15H18N4OC_{15}H_{18}N_{4}O with a molecular weight of 270.33 g/mol. The unique arrangement of functional groups in this compound contributes to its diverse biological activities, particularly in medicinal chemistry.

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural features. Compounds containing benzimidazole rings are often studied for their pharmacological properties, including:

  • Anti-cancer activity
  • Anti-inflammatory effects
  • Antimicrobial properties

Research indicates that this compound may interact with various molecular targets, modulating enzyme activity and influencing cellular pathways. For instance, compounds with similar structures have been found to inhibit farnesyltransferase (FT), which is crucial in cancer cell proliferation and survival .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of benzimidazole derivatives. The presence of specific substituents can significantly alter the pharmacological profile of the compound. For example:

Compound Name Structural Features Biological Activity
N-(2-Methoxyphenyl)-1H-benzimidazole-2-carboxamideBenzimidazole core with a methoxyphenyl groupAntimicrobial
N-(2-Methoxyphenyl)-1H-benzimidazole-5-carboxamideSimilar core but varied functional groupsAnticancer
N-(2-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-benzimidazole-2-carboxamideTetrahydro structure with methoxyphenylDistinct biological properties

The unique substitution pattern of this compound may confer distinct biological activities compared to other derivatives.

Anti-cancer Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit potent anti-cancer properties. For instance:

  • Farnesyltransferase Inhibition : A study reported that compounds with tetrahydro structures showed IC50 values as low as 24 nM against FT .
  • Cell Proliferation : The compound demonstrated significant inhibition of anchorage-independent growth in H-Ras transformed Rat-1 cells at concentrations as low as 1.25 µM .

Antimicrobial Activity

The antimicrobial potential of similar compounds has also been evaluated:

Microorganism Zone of Inhibition (mm)
E. coli20
S. aureus22
Bacillus subtilis25

These results indicate that modifications to the benzimidazole structure can enhance antimicrobial efficacy .

Scientific Research Applications

N-((2-methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound with potential applications in scientific research, especially in medicinal chemistry. It combines a benzoimidazole core with a methoxypyridine substituent, which may contribute to its biological activity and pharmacological properties.

Identification and Relevance
The compound is cataloged in chemical databases and by suppliers, including PubChem and EvitaChem, which indicates its relevance in research. Its CAS number is 2034484-76-7, which helps to identify it in chemical inventories and literature.

Structural and Chemical Properties
this compound has the molecular formula C14H18N4O2, consisting of 14 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. Its molecular weight is approximately 262.32 g/mol. Key chemical properties include the potential to participate in reactions typical of amides and heterocycles, which can be utilized for further derivatization or functionalization of the compound for specific applications.

Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route requires careful optimization to achieve desired yields and purity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on core modifications, substituents, and biological relevance.

Table 1: Structural Comparison of Benzoimidazole Carboxamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity/Notes Reference
N-((2-Methoxypyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide Tetrahydrobenzoimidazole 2-Methoxypyridin-4-ylmethyl Structural flexibility; potential enzyme inhibition -
10j () Benzoimidazole (4-Adamantylphenoxy)methyl, furan-2-ylmethyl Pan-DGAT inhibitor; suppresses HCV replication
N-((1-Benzylpiperidin-4-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide (6d , ) Benzoimidazole Benzylpiperidine Acetylcholinesterase/Butyrylcholinesterase inhibition
N-((1-(4-Methoxybenzyl)piperidin-4-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide (6f , ) Benzo-triazole 4-Methoxybenzylpiperidine Lower yield (63%); triazole core alters reactivity
N-[(2-Methoxypyridin-4-yl)methyl]-1-{1-[2-methylbenzo(b)thiophen-3-yl]ethyl}piperidine-4-carboxamide () Piperidine 2-Methylbenzo(b)thiophen-3-yl, 2-methoxypyridine Low yield (2%); thiophene enhances lipophilicity

Key Observations :

Replacement with a triazole (6f) or thiophene () alters electronic properties and binding affinities.

Substituent Effects :

  • The 2-methoxypyridin-4-ylmethyl group provides hydrogen-bonding capability, contrasting with lipophilic adamantyl (10j ) or benzylpiperidine (6d ) substituents.
  • Substituents on the carboxamide side chain (e.g., piperidine vs. pyridine) influence steric bulk and target selectivity.

Table 2: Physicochemical Properties

Compound Name Molecular Weight LogP (Predicted) PSA (Ų) Solubility Reference
This compound ~343.4* ~1.5–2.5* ~90* Moderate (polar pyridine) -
10j () 493.6 4.2 97 Low (lipophilic adamantyl)
N-(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)acetamide () 179.2 1.3 57.8 High (small size)

*Estimated based on structural analogs.

Q & A

Q. What are the key considerations for designing a synthesis pathway for this compound?

A robust synthesis pathway typically involves cyclocondensation of precursors such as substituted pyridines and tetrahydrobenzimidazole derivatives. Critical steps include:

  • Using catalysts like tetrabutylammonium bromide (TBAB) to enhance reaction efficiency .
  • Optimizing solvent systems (e.g., dichloromethane/water mixtures) and pH conditions to stabilize intermediates .
  • Employing Design of Experiments (DoE) methodologies, such as factorial designs, to identify optimal temperature, stoichiometry, and reaction time .

Q. What statistical experimental design approaches are recommended for optimizing reaction yields?

  • Response Surface Methodology (RSM) can model interactions between variables (e.g., catalyst concentration, temperature) to maximize yield .
  • Taguchi orthogonal arrays minimize experimental runs while assessing multiple parameters, reducing resource expenditure .

Q. How can the compound be purified effectively post-synthesis?

  • Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) separates impurities .
  • Recrystallization from solvent systems like methanol/water improves purity, monitored via HPLC for >98% purity thresholds .

Q. What safety protocols are essential when handling this compound?

  • Use PPE (gloves, lab coats, goggles) to prevent dermal/ocular exposure .
  • Conduct reactions in fume hoods to avoid inhalation of vapors/dust .
  • Store in dry, corrosion-resistant containers under inert gas to prevent degradation .

Advanced Research Questions

Q. How can computational methods be integrated to optimize synthesis and reaction mechanisms?

  • Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding experimental pathway selection .
  • Machine learning algorithms analyze historical reaction data to recommend optimal conditions (e.g., solvent polarity, catalyst type) .
  • Molecular dynamics simulations assess solvent effects and steric hindrance in carboxamide formation .

Q. How can contradictions in spectroscopic data during structural characterization be resolved?

  • Combine X-ray crystallography with DFT-optimized NMR/IR spectra to validate tautomeric forms or stereochemical assignments .
  • Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve signal overlap in complex aromatic/imidazole regions .

Q. What strategies assess the compound's metabolic stability and CYP inhibition potential?

  • In vitro microsomal assays (human liver microsomes) quantify metabolic half-life and identify major metabolites .
  • CYP inhibition screening (e.g., CYP3A4, CYP2D6) measures IC₅₀ values to evaluate drug-drug interaction risks .
  • Molecular docking predicts binding affinities to CYP active sites based on substituent effects (e.g., methoxy groups) .

Q. How can pharmacokinetic properties like GI absorption be evaluated?

  • Caco-2 cell monolayer assays determine permeability coefficients to predict oral bioavailability .
  • In silico ADMET models (e.g., SwissADME) correlate logP and topological polar surface area (TPSA) with absorption profiles .
  • In vivo pharmacokinetic studies in rodent models validate computational predictions of bioavailability and clearance rates .

Methodological Resources

  • Synthesis Optimization : Reference catalytic systems and solvent conditions from structurally analogous imidazolinones .
  • Data Contradiction Analysis : Cross-validate experimental and theoretical spectral data to resolve ambiguities .
  • Reactor Design : Scale-up synthesis using continuous-flow reactors with in-line monitoring for real-time yield optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.